5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate

Flavivirus Protease Dengue Virus West Nile Virus

5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate (CAS 1017691-59-6) is a synthetic heterocyclic small molecule belonging to the aminopyrazole sulfonamide ester class. It features a pyrazole core functionalized with a 5-amino group, a 1-(4-bromophenyl)sulfonyl moiety, and a [1,1'-biphenyl]-4-carboxylate ester at the 3-position.

Molecular Formula C22H16BrN3O4S
Molecular Weight 498.35
CAS No. 1017691-59-6
Cat. No. B2485586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate
CAS1017691-59-6
Molecular FormulaC22H16BrN3O4S
Molecular Weight498.35
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=NN(C(=C3)N)S(=O)(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C22H16BrN3O4S/c23-18-10-12-19(13-11-18)31(28,29)26-20(24)14-21(25-26)30-22(27)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,24H2
InChIKeyZMZOCGNRTCBQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate: Key Compound Profile for Antiviral Scaffold Research


5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate (CAS 1017691-59-6) is a synthetic heterocyclic small molecule belonging to the aminopyrazole sulfonamide ester class [1]. It features a pyrazole core functionalized with a 5-amino group, a 1-(4-bromophenyl)sulfonyl moiety, and a [1,1'-biphenyl]-4-carboxylate ester at the 3-position. With a molecular weight of 498.4 g/mol and a computed XLogP3 of 5.7, it is a relatively lipophilic scaffold designed for probing protease active sites [1]. This compound serves as a key structural intermediate within a class of molecules patented for the inhibition of flavivirus proteases, including West Nile Virus (WNV) and Dengue Virus (DENV) NS2B-NS3 proteinases [2].

5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate Procurement: Why Halogen and Ester Substitutions Cannot Be Interchanged


Substituting this compound with a close analog, such as those bearing methoxy or ethoxy groups on the phenylsulfonyl ring, fails to maintain identical research outcomes because the 4-bromo substituent is not merely a placeholder. It introduces a unique combination of higher lipophilicity and distinct electronic effects compared to other halogen or alkoxy analogs [1]. This specific physiochemical profile alters target binding kinetics and scaffold permeability in cell-based assays [2]. Furthermore, the carbon-bromine bond serves as a non-transferable synthetic handle, enabling precise late-stage diversification through cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations. Replacing this with a less reactive chloro or non-reactive alkoxy analog eliminates this critical synthetic utility, making it an unsuitable substitute for advanced medicinal chemistry programs focused on vector exploration or scaffold hopping [2].

Quantitative Differentiation of 5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate Against Closest Analogs


Lipophilicity Differentiation of the Bromophenyl Scaffold vs. Methoxy and Ethoxy Analogs for Membrane Permeability

The target compound's 4-bromophenyl substitution provides a quantifiably higher computed lipophilicity (XLogP3 = 5.7) compared to its methoxy and ethoxy counterparts, directly influencing its potential for passive membrane permeability and blood-brain barrier penetration [1]. Comparative in-class data for pyrazole ester NS2B-NS3 inhibitors shows that lipophilicity is a critical driver of cellular antiviral activity, with higher logP values often correlating with improved cell-based efficacy despite similar enzymatic potency [2]. The bromine atom's greater polarizability and halogen-bonding capability offer additional non-covalent interactions with protein targets that are absent in the methoxy analog DENV2-IN-2 (MW 449.48, XLogP3 ~4.2) .

Flavivirus Protease Dengue Virus West Nile Virus NS2B-NS3 Inhibitor

Synthetic Diversification Potential via C-Br Cross-Coupling Handle Absent in Non-Halogenated Analogs

The presence of the 4-bromophenyl group provides a unique, versatile handle for metal-catalyzed cross-coupling reactions, a feature completely unavailable in ethoxyphenyl (NS2B/NS3-IN-2) or methoxyphenyl (DENV2-IN-2) analogs [1]. This single atom difference enables rapid parallel library synthesis to explore vector space without resynthesizing the entire scaffold [2]. The C-Br bond dissociation energy (approx. 337 kJ/mol for Ar-Br) is ideal for oxidative addition with palladium, offering a balance of stability and reactivity that is distinct from the C-Cl bond (approx. 400 kJ/mol) in the chloro analog, which is typically much less reactive under standard conditions [3].

Late-stage Functionalization C-C Bond Formation Medicinal Chemistry Structure-Activity Relationship

Scaffold-Class Evidence for NS2B-NS3 Protease Inhibition: Key Pharmacophore Validation

The core pyrazole ester motif of the target compound is a validated covalent warhead that interacts with the catalytic serine of flavivirus NS2B-NS3 proteases [1]. The closely related ethoxyphenyl analog, 5-amino-1-((4-ethoxyphenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate (NS2B/NS3-IN-2), has demonstrated an IC50 of 6.0 nM against DENV NS2B/NS3 protease with no cytotoxicity at 5 µM . The methoxy analog, DENV2-IN-2 (5-amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-3-carboxylate), inhibits flavivirus protease through targeted covalent modification of the active site serine . By extension, the target compound, with its 4-bromophenyl substitution, is a critical comparator in SAR studies exploring the effect of halogen bonding, lipophilicity, and steric bulk on protease inhibition potency and selectivity [1].

Dengue Virus Flavivirus Protease Antiviral Screening Covalent Warhead

Calculated Pharmacophore Diversity: Biphenyl-4-carboxylate vs. Biphenyl-3-carboxylate Isomer Differentiation

The target compound incorporates a [1,1'-biphenyl]-4-carboxylate ester at the pyrazole 3-position, a constitutional isomer of the [1,1'-biphenyl]-3-carboxylate found in DENV2-IN-2 . This regioisomeric difference alters the spatial vector of the terminal phenyl ring relative to the pyrazole core, a key parameter in 3D-pharmacophore matching [1]. The compound's computed topological polar surface area (tPSA) of 111 Ų, six hydrogen bond acceptors, and a single hydrogen bond donor define its unique ADME profile, contrasting with the distinct donor/acceptor count of analogs [2]. Interchanging a 4-carboxylate with a 3-carboxylate isomer would therefore present a fundamentally different binding surface to target proteins, invalidating SAR conclusions drawn from one isomer for the other [1].

Shape Diversity Conformational Analysis DBD Screening Scaffold Hopping

Precision Applications of 5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate Based on Evidenced Differentiation


Definitive Source for Flavivirus NS2B-NS3 Protease Inhibitor SAR: Hydrophobic & Halogen Series Probe

As established in Section 3, the compound's unique combination of high computed lipophilicity and bromine substitution makes it the definitive probe for mapping the hydrophobic and halogen-bonding preferences of the NS2B-NS3 protease S2 pocket [1]. In a targeted SAR campaign, this compound fills the critical gap between the less lipophilic methoxy (DENV2-IN-2) and ethoxy (NS2B/NS3-IN-2) analogs with demonstrated 6.0 nM potency, and unexplored hydrophobic variants . Its procurement allows a research team to profile the target's tolerance for increased scaffold lipophilicity (XLogP3 5.7 vs 4.2-5.1) without altering the core pharmacophore, directly informing lead optimization decisions for improving cell-based antiviral activity [1].

Exclusive Precursor for Late-Stage Diversification Libraries via Suzuki-Miyaura Cross-Coupling

The C-Br bond on the 4-bromophenylsulfonyl group is a unique synthetic asset not replicable with non-halogenated or chloro analogs, as detailed in Section 3 [1]. This compound is the optimal starting material for generating a focused library of 20-50 analogs via a single-step, parallel Suzuki coupling with aryl/heteroaryl boronic acids [2]. This approach directly leverages the compound's differentiation to explore a broad range of substituent effects (e.g., introducing hydrogen bond donors/acceptors while modulating lipophilicity) at a position known to influence both target binding and pharmacokinetics. This efficiency gains weeks of synthetic time versus de novo, multi-step routes required for methoxy or ethoxy analogs [1].

Isomer-Specific Scaffold for 3D Diversity Screening Sets in Antiviral High-Throughput Screens

The target compound offers a distinct 3D shape due to its [1,1'-biphenyl]-4-carboxylate regioisomerism, contrasting with the 3-carboxylate isomer found in known DENV2 active compounds . For institutions curating 3D-diverse antiviral libraries, this compound adds a unique shape vector to their screening collection. Including the 4-carboxylate form ensures comprehensive coverage of the scaffold landscape. As supported by the class-level evidence of NS2B-NS3 protease inhibition for this core, a hit from this compound in a high-throughput screen would provide immediate access to a new region of chemical space for hit expansion, without overlapping with the SAR of existing 3-carboxylate series .

Physiochemical Benchmarking Standard for In Silico Permeability Model Validation

With a precisely computed XLogP3 of 5.7 and tPSA of 111 Ų, this compound lies near the limit of optimal CNS drug-like space [1]. Its close analog NS2B/NS3-IN-2 is known to be cell-active without cytotoxicity, suggesting its permeability profile is a benchmark for scaffold optimization . Researchers developing or validating computational models for predicting blood-brain barrier penetration or passive cellular permeability can employ this compound alongside its methoxy and ethoxy analogs as a triptych of standard compounds. Their similar scaffold but varied logP values (5.7, ~4.2, ~5.1) provide a clean data series for model calibration, a highly valued scientific service that does not require the sulfonamide class's primary biological activity to be relevant .

Quote Request

Request a Quote for 5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.